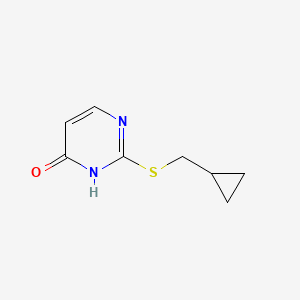
2-((Cyclopropylmethyl)thio)pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which could include “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol”, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
While specific molecular structure analysis for “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” was not found, it is known that pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Chemical Reactions Analysis
The methods of synthesis of such heterocyclic systems like “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .科学的研究の応用
Cyclin-Dependent Kinase (CDK) Inhibitors
Compounds structurally related to 2-((Cyclopropylmethyl)thio)pyrimidin-4-ol have been explored as potent inhibitors of cyclin-dependent kinases, particularly CDK2. These inhibitors are designed to exhibit antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition, which are crucial for cell cycle regulation and have implications for cancer therapy (Wang et al., 2004).
Antifolates and Antitumor Agents
Another avenue of research involves the synthesis of antifolate compounds, which act as dihydrofolate reductase (DHFR) inhibitors. These compounds, including variations of pyrimidin-4-ol derivatives, show significant antitumor activity by inhibiting DHFR, an enzyme critical in the folate pathway and thus affecting DNA synthesis and cell replication. Some derivatives demonstrate potent inhibitory effects on tumor cell growth, highlighting their potential as antitumor agents (Gangjee et al., 2007).
DNA Repair Enzyme Modulators
Research on pyrimidine derivatives also extends to their role in modulating enzymes involved in DNA repair, such as DNA photolyase. Photolyases repair DNA damage induced by ultraviolet (UV) light, specifically cyclobutane pyrimidine dimers, utilizing visible light energy. Compounds with pyrimidin-4-ol structural motifs could potentially influence these repair mechanisms, although direct applications of 2-((Cyclopropylmethyl)thio)pyrimidin-4-ol in this area require further exploration (Sancar, 1994).
Nucleoside Analogues and Antiviral Agents
The chemical versatility of pyrimidin-4-ol derivatives facilitates their conversion into nucleoside analogues, serving as potential antiviral agents. For instance, the efficient desulfurization of 2-thiopyrimidine nucleosides to their corresponding 4-pyrimidinone analogues highlights the chemical transformations possible with these compounds, which could be leveraged to design novel antiviral therapies (Sochacka & Frątczak, 2004).
作用機序
将来の方向性
While specific future directions for “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” were not found, the rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . This could potentially include “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol”.
特性
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-7-3-4-9-8(10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKASEZEQXMTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclopropylmethyl)thio)pyrimidin-4-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

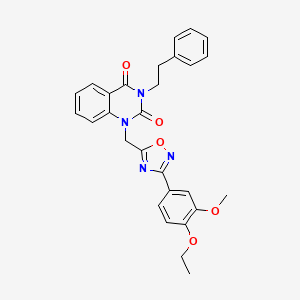
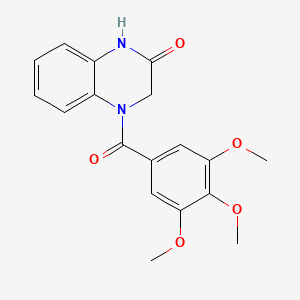
![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)
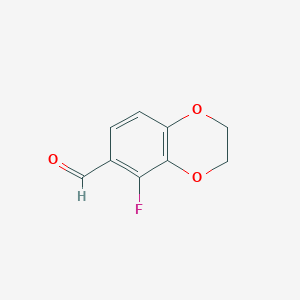



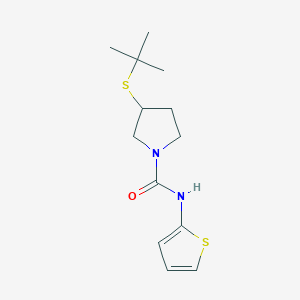
![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)

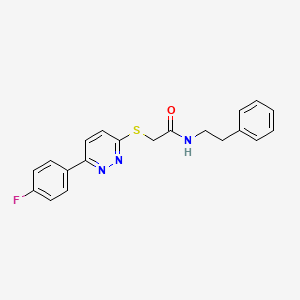
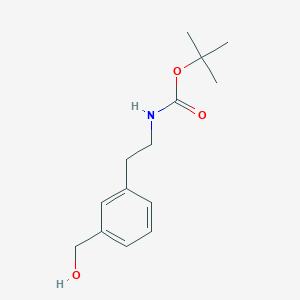
![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2834336.png)